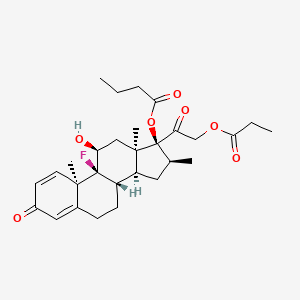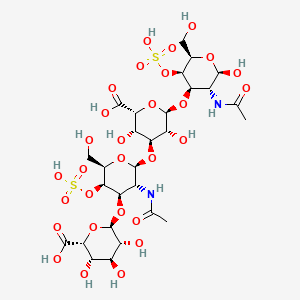
Orgaran-dermatan sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Orgaran-dermatan sulfate is a component of the anticoagulant drug danaparoid sodium, marketed under the brand name Orgaran. Danaparoid sodium is a mixture of three glycosaminoglycans: heparan sulfate, dermatan sulfate, and chondroitin sulfate . Dermatan sulfate is a glycosaminoglycan that plays a crucial role in various biological processes, including anticoagulation, wound healing, and tissue development .
准备方法
Synthetic Routes and Reaction Conditions
Dermatan sulfate is typically extracted from porcine intestinal mucosa along with heparan sulfate and chondroitin sulfate . The extraction process involves enzymatic depolymerization, where enzymes such as chondroitinase ABC are used to degrade chondroitin sulfate and dermatan sulfate into their individual unsaturated disaccharides . These disaccharides are then quantified using methods like 1H NMR spectroscopy and UV detection .
Industrial Production Methods
The industrial production of danaparoid sodium involves the extraction of glycosaminoglycans from porcine intestinal mucosa. The extracted glycosaminoglycans are then purified and quantified using advanced analytical techniques such as high-performance size exclusion chromatography (HP-SEC) and 2D heteronuclear single quantum coherence (HSQC) NMR spectroscopy .
化学反应分析
Types of Reactions
Dermatan sulfate undergoes various chemical reactions, including:
Oxidation: Dermatan sulfate can be oxidized to form oxidized residues of hexosamines and uronic acids.
Reduction: Reduction reactions can be performed using reductants like 2-picoline borane.
Substitution: Substitution reactions involve the modification of sulfate groups on the glycosaminoglycan chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.
Reduction: Reductants like 2-picoline borane are used under aqueous conditions.
Substitution: Sulfate group modifications are typically carried out using sulfur trioxide-pyridine complex.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of dermatan sulfate, as well as substituted glycosaminoglycan chains .
科学研究应用
Dermatan sulfate has a wide range of scientific research applications, including:
作用机制
Dermatan sulfate exerts its anticoagulant effects by inhibiting activated factor X (Factor Xa) and activated factor II (Factor IIa) . It also interacts with heparin cofactor II to enhance its inhibitory effect on thrombin . The molecular targets and pathways involved include the inhibition of thrombin generation and the inactivation of coagulation factors .
相似化合物的比较
Similar Compounds
- Heparan sulfate
- Chondroitin sulfate
- Heparin
- Keratan sulfate
Comparison
Dermatan sulfate is unique in its ability to interact with heparin cofactor II and its specific role in tissue development and wound healing . Unlike heparin, dermatan sulfate has a lower degree of sulfation and different protein-binding properties, making it suitable for patients intolerant to heparin . Heparan sulfate and chondroitin sulfate share structural similarities with dermatan sulfate but differ in their specific biological functions and applications .
属性
分子式 |
C28H44N2O29S2 |
|---|---|
分子量 |
936.8 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-6-carboxy-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H44N2O29S2/c1-5(33)29-9-18(16(58-60(45,46)47)7(3-31)51-25(9)44)53-28-15(39)20(14(38)22(57-28)24(42)43)55-26-10(30-6(2)34)19(17(8(4-32)52-26)59-61(48,49)50)54-27-13(37)11(35)12(36)21(56-27)23(40)41/h7-22,25-28,31-32,35-39,44H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,40,41)(H,42,43)(H,45,46,47)(H,48,49,50)/t7-,8-,9-,10-,11+,12+,13-,14+,15-,16+,17+,18-,19-,20+,21-,22-,25-,26+,27-,28-/m1/s1 |
InChI 键 |
TZADOBFCMDCWTC-FUSXTLMJSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O)NC(=O)C)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


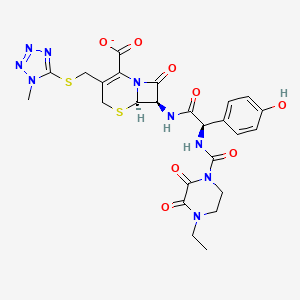
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828586.png)

![(2R,6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10828596.png)
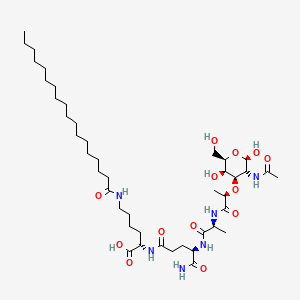
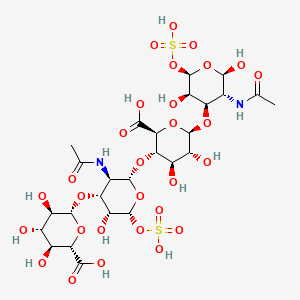
![(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-6-carboxylato-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10828603.png)
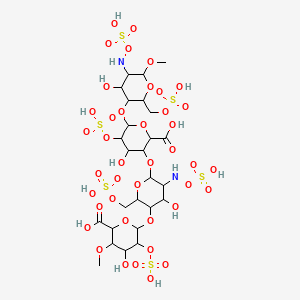
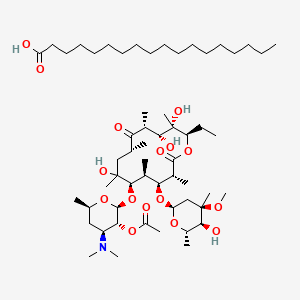
![[(10R,11S,13S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828621.png)

